molecular formula C6H9NO2 B606363 BRD9757 CAS No. 1423058-85-8

BRD9757

Cat. No.: B606363
CAS No.: 1423058-85-8
M. Wt: 127.14 g/mol
InChI Key: RYYGSXXWQSXKRP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BRD 9757 is a selective inhibitor of HDAC6 with an IC50 value of 30 nM . It displays remarkable selectivity for HDAC6 over other HDAC classes, with more than 20-fold selectivity over Class I HDACs and over 400-fold selectivity over Class II HDACs . The compound interacts with HDAC6 by binding to its active site, thereby inhibiting its deacetylase activity. This inhibition leads to an increase in acetylated tubulin levels without affecting histone acetylation . The specificity of BRD 9757 for HDAC6 makes it a valuable tool for studying the biological functions of this enzyme and its role in various cellular processes.

Cellular Effects

BRD 9757 exerts significant effects on cellular processes by inhibiting HDAC6 activity. The inhibition of HDAC6 by BRD 9757 leads to an accumulation of acetylated tubulin, which affects microtubule dynamics and cellular transport mechanisms . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of tubulin can impact intracellular transport and signaling pathways that rely on microtubule dynamics . Additionally, BRD 9757 has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of BRD 9757 involves its selective binding to the active site of HDAC6, thereby inhibiting its deacetylase activity . This inhibition is achieved through the interaction of the hydroxamic acid moiety of BRD 9757 with the zinc ion present in the active site of HDAC6 . The binding of BRD 9757 to HDAC6 prevents the deacetylation of tubulin, leading to an accumulation of acetylated tubulin and subsequent alterations in microtubule dynamics . This mechanism of action underscores the specificity of BRD 9757 for HDAC6 and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BRD 9757 have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that the inhibition of HDAC6 by BRD 9757 leads to sustained increases in acetylated tubulin levels over time . Long-term exposure to BRD 9757 has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of BRD 9757.

Dosage Effects in Animal Models

The effects of BRD 9757 vary with different dosages in animal models. Studies have shown that low doses of BRD 9757 can effectively inhibit HDAC6 activity and increase acetylated tubulin levels without causing significant toxicity . Higher doses of BRD 9757 have been associated with adverse effects, including toxicity and alterations in normal cellular functions . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

BRD 9757 is involved in metabolic pathways that regulate the acetylation status of tubulin . The compound interacts with HDAC6, an enzyme responsible for the deacetylation of tubulin, thereby influencing the acetylation levels of this protein . The inhibition of HDAC6 by BRD 9757 leads to an increase in acetylated tubulin levels, which can impact various cellular processes, including intracellular transport and signaling . The metabolic pathways involving BRD 9757 highlight its role in regulating the acetylation status of key cellular proteins.

Transport and Distribution

BRD 9757 is transported and distributed within cells and tissues through mechanisms that involve its interaction with HDAC6 . The compound’s selective inhibition of HDAC6 leads to its accumulation in cellular compartments where HDAC6 is active . This targeted distribution allows BRD 9757 to exert its effects specifically on HDAC6-regulated processes, such as microtubule dynamics and intracellular transport . The transport and distribution of BRD 9757 within cells are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of BRD 9757 is primarily determined by its interaction with HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates tubulin and other non-histone proteins . Consequently, BRD 9757 is also localized in the cytoplasm, where it inhibits HDAC6 activity and increases acetylated tubulin levels . This subcellular localization is essential for the compound’s ability to modulate microtubule dynamics and other HDAC6-regulated processes.

Preparation Methods

Industrial Production Methods: Industrial production methods for BRD 9757 are not explicitly documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: BRD 9757 primarily undergoes inhibition reactions with histone deacetylase 6. It selectively increases the levels of acetylated tubulin without affecting histone acetylation .

Common Reagents and Conditions: The compound is used in various in vitro assays to study its inhibitory effects on histone deacetylase 6. Common reagents include cell lines such as HeLa cells, and conditions typically involve incubation at specific concentrations (e.g., 10 to 30 micromolar) for a defined period (e.g., 24 hours) .

Major Products Formed: The major product formed from the reaction of BRD 9757 with histone deacetylase 6 is acetylated tubulin .

Properties

IUPAC Name

N-hydroxycyclopentene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYGSXXWQSXKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423058-85-8
Record name 1423058-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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